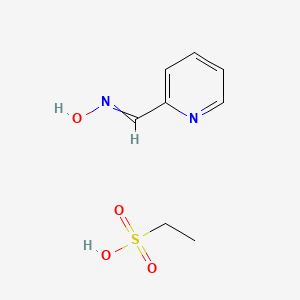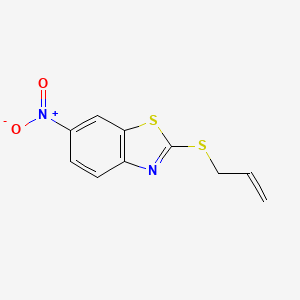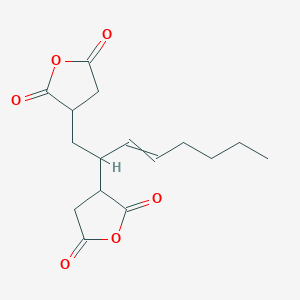![molecular formula C12H6Br2N6S2 B14489822 3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine CAS No. 65027-60-3](/img/structure/B14489822.png)
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. This specific compound is characterized by the presence of bromine atoms and sulfanyl groups attached to the pyridazine ring, making it a unique and versatile molecule in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine typically involves multi-step organic reactions. One common method includes the reaction of 3,6-dibromopyridazine with thiol-containing compounds under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, forming a debrominated product.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Sulfoxides and sulfones: Formed through oxidation.
Debrominated products: Formed through reduction.
Substituted derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Wirkmechanismus
The mechanism of action of 3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and sulfanyl groups enhances its reactivity and binding affinity, making it a potent molecule in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dibromopyridazine: Lacks the sulfanyl groups, making it less versatile.
3,6-Bis(benzimidazol-1-yl)pyridazine: Contains benzimidazole groups instead of bromopyridazinyl groups.
3,6-Bis(pyridin-3-yl)-1,2,4,5-tetrazine: Contains pyridinyl groups and a tetrazine ring
Uniqueness
3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine stands out due to its unique combination of bromine and sulfanyl groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65027-60-3 |
|---|---|
Molekularformel |
C12H6Br2N6S2 |
Molekulargewicht |
458.2 g/mol |
IUPAC-Name |
3,6-bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine |
InChI |
InChI=1S/C12H6Br2N6S2/c13-7-1-3-9(17-15-7)21-11-5-6-12(20-19-11)22-10-4-2-8(14)16-18-10/h1-6H |
InChI-Schlüssel |
WRCKPWHGEMKGLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1SC2=NN=C(C=C2)Br)SC3=NN=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Dimethyl-3-(4-nitrophenyl)benzo[F]quinoline](/img/structure/B14489742.png)




![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)

